
N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide
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Overview
Description
N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with two chlorine atoms and a carboxamide group attached to a phenyl ring with a carbamoyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the key intermediate, 2,6-dichloropyridine-3-carboxylic acid. This intermediate is then reacted with 2-aminobenzamide under specific conditions to form the target compound. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide
- N-(2-carbamoylphenyl)-1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide
Uniqueness
N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .
Biological Activity
N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available data on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a carbamoyl group and dichloro groups, contributing to its unique pharmacological properties. Its systematic name reflects its complex structure, which may influence its interaction with biological targets.
The mechanism of action for this compound involves interaction with specific molecular targets, potentially including enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in disease processes, although detailed pathways are still under investigation.
1. Enzyme Inhibition
The compound has been noted for its inhibitory effects on various enzymes. For instance, it may inhibit acetylcholinesterase (AChE), an enzyme critical in cholinergic signaling pathways. AChE inhibitors are commonly explored for their potential in treating neurodegenerative diseases like Alzheimer's .
2. Antihypertensive Effects
Research suggests that related pyridine derivatives exhibit antihypertensive activities by promoting smooth muscle relaxation and increasing coronary blood flow. These effects may be relevant for treating cardiovascular conditions such as hypertension and angina pectoris .
3. Neuroprotective Properties
There is emerging evidence that compounds similar to this compound possess neuroprotective effects, possibly through their ability to modulate neurotransmitter levels and protect against neuronal damage.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
- Study on AChE Inhibition : A study assessing the efficacy of various nootropics versus AChE inhibitors found that compounds with structural similarities to this compound demonstrated significant inhibition of AChE activity, suggesting potential therapeutic benefits in cognitive disorders .
- Cardiovascular Applications : Research highlighted the cardiovascular benefits of pyridine derivatives, including those that enhance blood flow and reduce blood pressure. These findings support the exploration of this compound for cardiovascular therapies .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, a 2<sup>k</sup> factorial design (where k = number of variables) reduces trial-and-error efforts while capturing interaction effects . Orthogonal arrays (e.g., Taguchi methods) further minimize experimental runs while maintaining statistical validity .
- Example Table :
Variable | Low Level (-1) | High Level (+1) |
---|---|---|
Temperature | 80°C | 120°C |
Solvent | DCM | DMF |
Catalyst Loading | 0.5 mol% | 2.0 mol% |
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine HPLC-MS for purity assessment (quantifying byproducts) and NMR spectroscopy (e.g., <sup>1</sup>H/<sup>13</sup>C) to confirm functional groups. Cross-reference with computational simulations (e.g., DFT calculations ) to validate spectral assignments .
Q. What separation techniques are suitable for isolating this compound from reaction mixtures?
- Methodological Answer : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or membrane separation for scalable purification. Solvent selection should align with polarity data from Hansen solubility parameters .
Advanced Research Questions
Q. How can computational methods accelerate the discovery of reaction pathways for this compound?
- Methodological Answer : Apply quantum chemical reaction path searches (e.g., IRC calculations) to map intermediates and transition states. Integrate machine learning (ML) models trained on experimental data to predict regioselectivity in dichloropyridine functionalization .
- Example Workflow :
Perform DFT-based transition state analysis.
Validate with kinetic isotope effect (KIE) experiments.
Feed data into ML algorithms (e.g., neural networks) for pathway optimization.
Q. What strategies resolve contradictions in reported activity data for this compound?
- Methodological Answer : Conduct meta-analysis with strict inclusion criteria (e.g., consistent assay protocols). Use multivariate regression to isolate confounding variables (e.g., solvent effects on bioavailability). Replicate conflicting studies under controlled conditions, employing blinded data analysis to reduce bias .
Q. How can AI enhance process control in scaled-up synthesis?
- Methodological Answer : Implement real-time process analytical technology (PAT) with AI-driven feedback loops. For example, COMSOL Multiphysics simulations coupled with reinforcement learning can adjust flow rates or heating dynamically to maintain yield .
Q. Methodological Frameworks
Q. What statistical approaches are critical for analyzing dose-response relationships in biological studies involving this compound?
- Methodological Answer : Use non-linear regression (e.g., Hill equation) to model EC50/IC50 values. Apply ANOVA with post-hoc Tukey tests to compare treatment groups, ensuring p-value adjustments for multiple comparisons .
Q. How do researchers design reactors for continuous-flow synthesis of this compound?
- Methodological Answer : Apply CRDC subclass RDF2050112 principles for reactor design. Use CFD simulations to model mass/heat transfer and optimize residence time distribution (RTD). Validate with tracer experiments to minimize dead zones .
Q. Data Analysis & Reporting Standards
Q. What are best practices for documenting experimental uncertainties in kinetic studies?
- Methodological Answer : Report confidence intervals (e.g., 95% CI) for rate constants derived from Arrhenius plots. Use error propagation formulas to quantify uncertainties in activation energy calculations .
Q. How should researchers structure interdisciplinary collaboration for mechanistic studies?
- Methodological Answer : Adopt ICReDD’s integrated framework , combining computational chemists, synthetic chemists, and statisticians. Hold iterative feedback sessions to align quantum mechanics/molecular mechanics (QM/MM) simulations with experimental validation .
Properties
Molecular Formula |
C13H9Cl2N3O2 |
---|---|
Molecular Weight |
310.13 g/mol |
IUPAC Name |
N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide |
InChI |
InChI=1S/C13H9Cl2N3O2/c14-10-6-5-8(11(15)18-10)13(20)17-9-4-2-1-3-7(9)12(16)19/h1-6H,(H2,16,19)(H,17,20) |
InChI Key |
XUBVCVJJAVRWOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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